N-Fmoc (Z)-Fluvoxamine N-Fmoc (Z)-Fluvoxamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207661
InChI:
SMILES:
Molecular Formula: C₃₀H₃₁F₃N₂O₄
Molecular Weight: 540.57

N-Fmoc (Z)-Fluvoxamine

CAS No.:

Cat. No.: VC0207661

Molecular Formula: C₃₀H₃₁F₃N₂O₄

Molecular Weight: 540.57

* For research use only. Not for human or veterinary use.

N-Fmoc (Z)-Fluvoxamine -

Specification

Molecular Formula C₃₀H₃₁F₃N₂O₄
Molecular Weight 540.57

Introduction

Chemical Identity and Structural Characteristics

N-Fmoc (Z)-Fluvoxamine is a complex organic molecule characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of the (Z)-isomer of Fluvoxamine. The compound plays a crucial role in pharmaceutical synthesis and represents an important intermediate in the preparation of Fluvoxamine-based medications.

Chemical Nomenclature and Identification

The compound is formally identified as N-Fmoc (Z)-Fluvoxamine, representing the Z-geometric isomer of Fluvoxamine with an Fmoc protecting group on the amine functionality. While no specific CAS number is assigned to this particular protected derivative, the E/Z mixture has been registered under CAS number 1246833-32-8 .

Molecular Properties

The molecular characteristics of N-Fmoc (Z)-Fluvoxamine are summarized in the following table:

PropertyValue
Molecular FormulaC30H31F3N2O4
Molecular Weight540.57 g/mol
Physical StateWhite to Off-White Solid
Melting Point106-108°C
SolubilitySoluble in Chloroform, Ethyl Acetate, Dichloromethane, DMSO
Purity (Commercial)Typically ≥98%

The compound features the characteristic Fmoc group attached to the nitrogen atom of Fluvoxamine, specifically in its Z-geometric isomer configuration .

Significance of Fmoc Protection in N-Fmoc (Z)-Fluvoxamine

Role of Fmoc as a Protecting Group

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a crucial protecting moiety for amine functionalities in organic synthesis. In chemical protein synthesis and related applications, Fmoc protection offers several advantages:

  • It provides stability against harsh oxidative conditions that are frequently employed in the generation of peptide thioesters from peptide hydrazides or o-aminoanilides .

  • The ready availability of Fmoc-protected amino acids, such as Fmoc-Cys(Trt)-OH, which are routinely used in Fmoc solid-phase peptide synthesis, minimizes additional steps required for temporary protection .

  • The Fmoc group can be readily removed under mild conditions, typically by exposure to piperidine solutions .

Deprotection Characteristics

A notable characteristic of Fmoc protection is the selective and efficient removal under specific conditions:

  • The Fmoc group can be removed by short exposure (less than 7 minutes) to 20% piperidine at pH 11 in aqueous conditions at room temperature .

  • In standard solid-phase peptide synthesis protocols, Fmoc deprotection is typically achieved using 20% piperidine in DMF (1 × 1 min and 2 × 10 min treatments) .

  • Alternative deprotection conditions may include 10% piperazine in NMP/EtOH (9:1) mixtures .

Physical and Analytical Characteristics

Physical Properties

N-Fmoc (Z)-Fluvoxamine presents as a white to off-white solid with a defined melting point range of 106-108°C. The compound exhibits good stability when stored appropriately and is soluble in several organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO .

Storage ParameterRecommended Condition
Temperature2-8°C (refrigerated)
ProtectionFrom air and light
AlternativeFreezing for long-term storage
PackagingSealed vials to prevent moisture exposure

After receiving the compound, it is recommended to centrifuge the vial gently to ensure the product settles at the bottom, as transportation may cause the material to adhere to the neck or cap of the container .

Relationship to Fluvoxamine

Fluvoxamine as the Parent Compound

Fluvoxamine, the parent compound of N-Fmoc (Z)-Fluvoxamine, is a well-established selective serotonin reuptake inhibitor (SSRI) with significant clinical applications:

  • It functions as a potent and selective inhibitor of neuronal serotonin reuptake with minimal effects on norepinephrine and dopamine neuronal reuptake .

  • Apart from its affinity for σ1 receptors, fluvoxamine demonstrates negligible binding to various other receptor types, including adrenergic (alpha1, alpha2, beta), cholinergic, GABA, dopaminergic, histaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), and benzodiazepine receptors .

  • The compound is classified in the ATC system under N06AB08, identifying it as a selective serotonin reuptake inhibitor within the broader category of psychoanaleptics and antidepressants .

Significance of the Z-Isomer

The specific (Z)-geometric isomer configuration in N-Fmoc (Z)-Fluvoxamine is noteworthy. Geometric isomerism can significantly impact the biological activity and pharmacokinetic properties of pharmaceuticals. The protection of this specific isomer enables controlled synthesis and investigation of isomer-specific effects in pharmaceutical development .

Applications in Pharmaceutical Research

Role as a Protected Intermediate

N-Fmoc (Z)-Fluvoxamine serves principally as a protected geometric isomer of Fluvoxamine in pharmaceutical synthesis and research . This protection is crucial for:

  • Controlling reactivity during multi-step synthesis

  • Ensuring stereochemical integrity during chemical transformations

  • Facilitating selective modification of other functional groups within the molecule

  • Serving as an analytical standard for identifying and quantifying impurities in pharmaceutical preparations

Analytical Applications

As a pharmaceutical impurity standard, N-Fmoc (Z)-Fluvoxamine plays an important role in:

  • Quality control processes for Fluvoxamine manufacture

  • Development of analytical methods for detecting and quantifying geometric isomers and other impurities

  • Structure-activity relationship studies investigating the impact of geometric isomerism on drug efficacy

Future Research Directions

The strategic importance of N-Fmoc (Z)-Fluvoxamine in pharmaceutical development suggests several promising research avenues:

  • Investigation of isomer-specific pharmacological effects of Fluvoxamine

  • Development of improved synthetic routes for stereoselective preparation of Fluvoxamine isomers

  • Exploration of structure-activity relationships based on geometric isomerism

  • Application of similar protection strategies to other SSRI compounds

Analytical Methods for Characterization

Characterization of N-Fmoc (Z)-Fluvoxamine typically employs standard analytical techniques for organic compounds:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • Melting point determination for physical characterization

The compound's UV absorbance properties, particularly those of the Fmoc group, can be leveraged for quantitative analysis in solution .

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